molecular formula C18H18O4 B14361007 3-Benzhydrylpentanedioic acid CAS No. 93878-28-5

3-Benzhydrylpentanedioic acid

Cat. No.: B14361007
CAS No.: 93878-28-5
M. Wt: 298.3 g/mol
InChI Key: NRPZCMFGRAUPMN-UHFFFAOYSA-N
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Description

3-Benzhydrylpentanedioic acid is an organic compound that features a benzhydryl group attached to a pentanedioic acid backbone. This compound is part of the benzhydryl family, which includes various derivatives of diphenylmethane. The benzhydryl group is characterized by two benzene rings connected by a single methane carbon, which can be substituted with various functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzhydrylpentanedioic acid typically involves the introduction of the benzhydryl group to a pentanedioic acid precursor. One common method is through the Friedel-Crafts alkylation reaction, where benzhydryl chloride reacts with pentanedioic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an inert atmosphere and controlled temperature to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzhydrylpentanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzhydrylpentanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzhydrylpentanedioic acid involves its interaction with specific molecular targets. The benzhydryl group can interact with enzymes and receptors, modulating their activity. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzhydrylpentanedioic acid is unique due to the presence of both the benzhydryl group and the pentanedioic acid backboneThe compound’s ability to undergo multiple types of reactions and interact with biological targets makes it a valuable molecule for research and industrial purposes .

Properties

CAS No.

93878-28-5

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

3-benzhydrylpentanedioic acid

InChI

InChI=1S/C18H18O4/c19-16(20)11-15(12-17(21)22)18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2,(H,19,20)(H,21,22)

InChI Key

NRPZCMFGRAUPMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)CC(=O)O

Origin of Product

United States

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